Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate
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Overview
Description
Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use as dopamine agonists and prolactin inhibitors . This particular compound is structurally related to cabergoline, a well-known dopamine agonist used in the treatment of hyperprolactinemic disorders and Parkinsonian Syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate typically involves multiple steps, starting from the ergoline skeleton. The key steps include:
Alkylation: Introduction of the 2-propenyl group at the 6-position of the ergoline ring.
Amidation: Formation of the carboxamide group at the 8-position.
Dimethylamino Propylation: Addition of the dimethylamino propyl group.
Phosphorylation: Introduction of the diphosphate group.
Each step requires specific reaction conditions, such as the use of strong bases for alkylation, coupling agents for amidation, and phosphorylating agents for the final step .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carboxamide group to amines.
Substitution: Nucleophilic substitution reactions at the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Peroxides or oxygen in the presence of catalysts.
Reduction: Hydrogen gas with metal catalysts or hydride donors.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, primary and secondary amines, and substituted derivatives .
Scientific Research Applications
Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in treating neurological disorders due to its dopamine agonist properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its action on dopamine receptors. It acts as a potent agonist on dopamine D2 receptors, leading to inhibition of prolactin secretion and modulation of dopaminergic pathways. This mechanism is similar to that of cabergoline, which is used to treat hyperprolactinemic disorders and Parkinsonian Syndrome .
Comparison with Similar Compounds
Similar Compounds
Cabergoline: A well-known dopamine agonist with similar structural features.
Bromocriptine: Another ergoline derivative used as a dopamine agonist.
Pergolide: Used in the treatment of Parkinson’s disease.
Uniqueness
Ergoline-8-carboxamide, N-(((3-(dimethylamino)propyl)amino)carbonyl)-N-ethyl-6-(2-propenyl)-,(8-beta)-, diphosphate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its diphosphate group may enhance its solubility and bioavailability compared to other ergoline derivatives .
Properties
CAS No. |
126606-39-1 |
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Molecular Formula |
C26H41N5O9P2 |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[3-(dimethylamino)propylcarbamoyl]-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C26H37N5O2.H4O7P2/c1-5-12-30-17-19(25(32)31(6-2)26(33)27-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;1-8(2,3)7-9(4,5)6/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);(H2,1,2,3)(H2,4,5,6)/t19-,21?,23-;/m1./s1 |
InChI Key |
KRINBCDXDDRQGC-LUXCZUCXSA-N |
Isomeric SMILES |
CCN(C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C.OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCN(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
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